Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate is a chemical compound characterized by its unique structure, which includes a dihydrobenzofuran moiety and an acrylate group. This compound is notable for its potential biological activities and applications in medicinal chemistry. It is identified by the chemical formula and has been studied for its pharmacological properties, particularly in relation to natural products derived from plants such as Microglossa pyrifolia, from which it can be isolated .
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate exhibits significant biological activities. It has been reported to possess:
These biological activities make it a candidate for further pharmacological studies.
The synthesis of Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate can be achieved through several methods:
These methods emphasize both natural extraction and synthetic approaches.
Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate has several applications:
These applications underscore its importance in both medicinal chemistry and synthetic organic chemistry.
Studies on Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate have focused on its interactions with various biological targets:
These interaction studies are crucial for understanding the pharmacodynamics of the compound.
Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate shares structural similarities with several compounds. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 3-(2-methoxyphenyl)acrylate | Contains a methoxy group instead of a dihydrobenzofuran | More common in synthetic applications |
| Methyl 5-cyano-5-(2-fluorophenyl)-2-oxocyclohexanecarboxylate | Features a cyano group and fluorine substitution | Different electronic properties affecting reactivity |
| Methyl 4-tert-butoxybenzoate | Aromatic ester with tert-butoxy substitution | Less biologically active compared to Methyl (S)-2-(5-acetyl...) |
The uniqueness of Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate lies in its specific dihydrobenzofuran structure and associated biological activities that are not commonly found in similar compounds. This distinctiveness makes it an interesting target for further research and application development.
Methyl (S)-2-(5-acetyl-2,3-dihydrobenzofuran-2-yl)acrylate is a chiral benzofuran derivative with the molecular formula C₁₄H₁₄O₄ and a molecular weight of 246.26 g/mol. Its IUPAC name, methyl 2-[(2S)-5-acetyl-2,3-dihydro-1-benzofuran-2-yl]prop-2-enoate, reflects its stereochemistry and functional groups: a dihydrobenzofuran core, an acetyl substituent at the 5-position, and a methyl acrylate moiety. The compound’s SMILES notation (CC(=O)C1=CC2=C(C=C1)OC@@HC(=C)C(=O)OC) and InChIKey (VRFFYSMCJGZOPF-ZDUSSCGKSA-N) provide unambiguous representations of its structure. The dihydrobenzofuran system adopts a bicyclic conformation, while the acrylate group introduces planar geometry, influencing its reactivity and intermolecular interactions.
This compound was first isolated from the roots of Microglossa pyrifolia (Asteraceae), a plant traditionally used in African herbal medicine. Subsequent studies identified it in Vernonia cinerea, another Asteraceae species with ethnopharmacological relevance. Its discovery aligns with broader efforts to characterize bioactive benzofuran derivatives, which have been targets of natural product research since the 1990s due to their structural complexity and diverse biological activities. The (S)-enantiomer’s isolation highlights nature’s preference for specific stereochemical configurations in secondary metabolites.
The compound’s topological polar surface area (52.60 Ų) and moderate lipophilicity (XlogP = 1.90) make it a promising candidate for drug discovery, balancing membrane permeability and aqueous solubility. Its dihydrobenzofuran core serves as a rigid scaffold for designing enzyme inhibitors, while the acrylate group enables conjugate addition reactions, facilitating synthetic diversification. Pharmacokinetic predictions using admetSAR 2.0 indicate 70% blood-brain barrier penetration and 99.4% human intestinal absorption, suggesting potential central nervous system activity.